1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(1,3-Thiazol-2-Yl)urea
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Overview
Description
Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-2-thiazolyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a urea moiety linked to a pyrazole ring, which is further substituted with a thiazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-2-thiazolyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the thiazole moiety. Common reagents used in these reactions include hydrazine, thioamides, and isocyanates. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-2-thiazolyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study enzyme interactions and protein functions. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industrially, it is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-2-thiazolyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other similar compounds, Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-2-thiazolyl- stands out due to its unique combination of functional groups. Similar compounds include other urea derivatives with different substituents on the pyrazole and thiazole rings. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H21N5OS |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C18H21N5OS/c1-12-5-7-13(8-6-12)23-15(11-14(22-23)18(2,3)4)20-16(24)21-17-19-9-10-25-17/h5-11H,1-4H3,(H2,19,20,21,24) |
InChI Key |
YHFISDMDEBLKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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